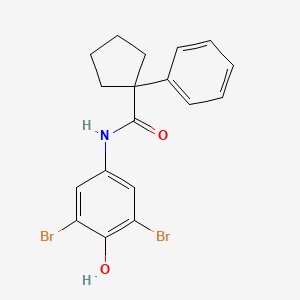

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

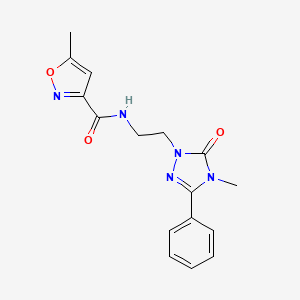

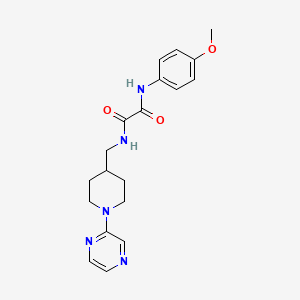

“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The general structure is RNC(=O)R’, where R,R’= benzene .

Molecular Structure Analysis

The molecular structure of “N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” consists of a benzene ring substituted with a carboxamide group . The chemical formula is C13H9Br2NO2 . The average weight is 371.024 and the monoisotopic weight is 368.900003831 .Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

Formamides are pivotal in synthesizing a wide array of chemical derivatives and complex molecules. For instance, the synthesis of 1-formyl-1,2-dihydroquinolines involves the cyclization of phenyl isocyanides, demonstrating formamides' role in constructing heterocyclic compounds which are essential in pharmaceuticals and agrochemicals (Kobayashi et al., 1995). Moreover, formyloxyacetoxyphenylmethane, a stable N-formylating reagent, further illustrates the versatility of formamide derivatives in modifying amines, amino acids, and peptides under mild conditions, facilitating the synthesis of numerous biologically relevant compounds (Chapman et al., 2017).

Green Chemistry and Solvent Applications

N-formylmorpholine exemplifies the application of formamide derivatives as green solvents in synthesizing heterocyclic compounds. Its unique properties, such as chemical stability and compatibility with various hydrocarbons and water, highlight the environmental benefits and efficiency of using formamide derivatives in chemical synthesis (Ghasemi, 2018).

Material Science and Nanotechnology

Formamide derivatives play a crucial role in material science, particularly in the synthesis and modification of nanomaterials and polymers. For example, the use of formamide in preparing thermoplastic starch/montmorillonite nanocomposites demonstrates its utility in enhancing material properties like thermal stability and water resistance, opening up new avenues for biodegradable material applications (Dai et al., 2009).

Mechanism of Action

“N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R’, where R,R’= benzene .

properties

IUPAC Name |

N-(3,5-dibromo-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVDPHOVKIGJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Br)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)

![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)

![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)

![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)